![molecular formula C6H5N3O2S B13937004 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 97337-30-9](/img/structure/B13937004.png)
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-ol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms within the pyrimidine ring.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and as a building block for more complex chemical entities.
Mécanisme D'action
The mechanism of action of 2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the active site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-D]pyrimidine derivatives, such as:
- 4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 7-methyl-7H-pyrrolo[2,3-D]pyrimidine
- Various halogenated pyrrolo[2,3-D]pyrimidine derivatives .
Uniqueness
2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to the presence of both mercapto and diol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and studying enzyme interactions.
Propriétés
Numéro CAS |
97337-30-9 |
|---|---|
Formule moléculaire |
C6H5N3O2S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
6-hydroxy-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2S/c10-3-1-2-4(7-3)8-6(12)9-5(2)11/h1,10H,(H3,7,8,9,11,12) |
Clé InChI |
MVCKNJFVICSQRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1C(=O)NC(=S)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
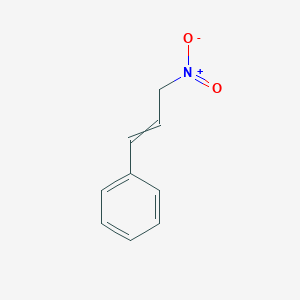


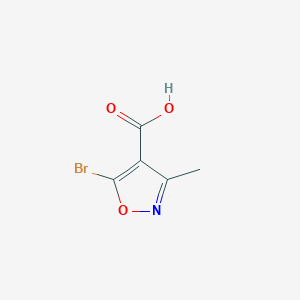

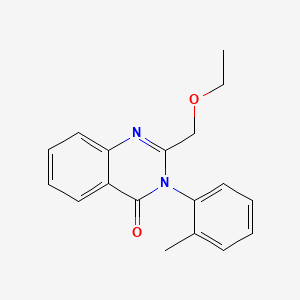
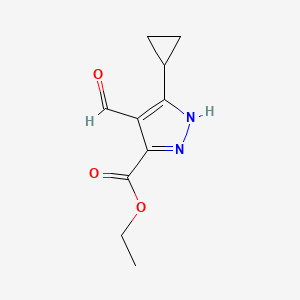
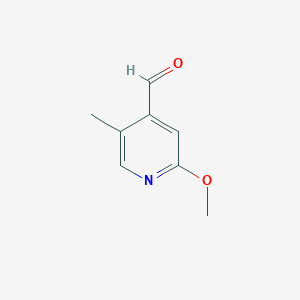
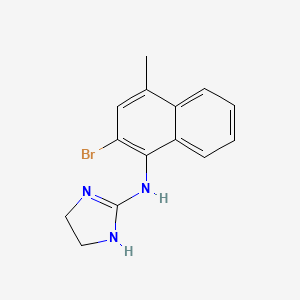
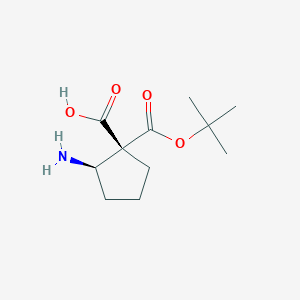
![1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone](/img/structure/B13936985.png)
